molecular formula C17H16FN5O3S2 B2521904 N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide CAS No. 2034403-79-5

N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Cat. No. B2521904
CAS RN: 2034403-79-5
M. Wt: 421.47
InChI Key: QJJWXFHJTXGOIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide” is a chemical compound . It is not intended for human or veterinary use and is for research use only.


Molecular Structure Analysis

The molecular formula of this compound is C15H12FN5O3S2. The average mass is 393.41 Da.


Physical And Chemical Properties Analysis

The molecular formula of this compound is C15H12FN5O3S2. The average mass is 393.41 Da.

Scientific Research Applications

Antibacterial Activity

The compound’s antibacterial potential has been investigated. In an agar well diffusion assay, one of the synthesized derivatives exhibited antibacterial effects against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well . Further studies could explore its mechanism of action and potential clinical applications.

Antitubercular Activity

Given the importance of antimicrobial drugs, investigating the compound’s antitubercular activity is relevant. Researchers have synthesized related derivatives with promising biological potential . Exploring their efficacy against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG) could provide valuable insights.

Isoxazole Derivatives in Drug Development

The isoxazole ring is a versatile scaffold in medicinal chemistry. Isoxazole derivatives have demonstrated various activities, including analgesic, anticonvulsant, antipsychotic, anticancer, and antimicrobial effects. The compound’s structure contains an isoxazole moiety, making it interesting for drug development . Investigating its interactions with relevant receptors and potential therapeutic applications would be valuable.

Alzheimer’s Disease Treatment

N-benzylpiperidine benzisoxazole derivatives are selective inhibitors of acetylcholinesterase (AChE), used in Alzheimer’s disease treatment . Given the compound’s structural similarity to these derivatives, exploring its AChE inhibitory activity and potential neuroprotective effects could be worthwhile.

Synthetic Strategies

Lastly, optimizing the synthetic route for this compound and its derivatives is essential. Researchers have reported a facile synthetic route using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and halogen derivatives . Fine-tuning the reaction conditions and exploring alternative methods could enhance yield and scalability.

Safety and Hazards

This compound is not intended for human or veterinary use and is for research use only. Specific safety and hazard information was not found in the search results .

properties

IUPAC Name

N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)-2-methyl-5-thiophen-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O3S2/c1-21-15(9-12(20-21)16-5-4-6-27-16)17(24)19-11-8-14-13(7-10(11)18)22(2)28(25,26)23(14)3/h4-9H,1-3H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJWXFHJTXGOIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)C(=O)NC3=CC4=C(C=C3F)N(S(=O)(=O)N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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